molecular formula C8H8BF3O3 B151193 (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid CAS No. 312936-89-3

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

Cat. No. B151193
CAS RN: 312936-89-3
M. Wt: 219.96 g/mol
InChI Key: UCNRYDKUBYQIOW-UHFFFAOYSA-N
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Description

“(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 312936-89-3 . It has a molecular weight of 219.96 . The compound is usually stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BF3O3/c1-15-7-4-5 (8 (10,11)12)2-3-6 (7)9 (13)14/h2-4,13-14H,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids, including “(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid”, are often used in Suzuki-coupling reactions to prepare aryl or heteroaryl derivatives . They can also participate in the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .


Physical And Chemical Properties Analysis

“(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid” is a solid substance . It has a molecular weight of 219.96 . The compound is usually stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Pyrazine Derivatives

This compound is used as a reactant in the synthesis of pyrazine derivatives which act as corticotropin-releasing factor-1 receptor antagonists. These antagonists have potential therapeutic applications in treating depression, anxiety, and related disorders .

C-H Functionalization of Quinones

It is involved in the C-H functionalization of quinones, a process important for creating complex molecules used in pharmaceuticals and materials science .

Cathepsin S Inhibitors

The compound is utilized in synthesizing phenyl-purine-carbonitrile derivatives, which serve as cathepsin S inhibitors. Cathepsin S plays a role in various diseases, including autoimmune diseases and cancer .

Synthesis of Chiral Bicyclooctadiene-based Ligands

Researchers use this boronic acid to synthesize chiral bicyclooctadiene-based ligands, which are important in asymmetric synthesis—a key process in producing enantiomerically pure pharmaceuticals .

Tubulin Polymerization Inhibitors

It contributes to the creation of terphenyl benzimidazoles, which act as tubulin polymerization inhibitors. This has implications for cancer treatment, as tubulin is a target for anticancer drugs .

Cross-Coupling Reaction with Acid Chlorides

This compound is also used in cross-coupling reactions with acid chlorides to produce aryl ketones. Aryl ketones are valuable intermediates in the synthesis of various organic compounds .

Neutron Capture Therapy

Boronic acids and their esters, including this compound, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy—a cancer treatment method .

Herbicidal Properties

Incorporating this compound’s structure into herbicides like pyroxsulam enhances selective protection of wheat crops while retaining herbicidal properties .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

The compound has been used in the synthesis of pyrazine derivatives as corticotropin-releasing factor-1 receptor antagonists . This suggests potential applications in the field of medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 2-Methoxy-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used due to its mild and functional group tolerant reaction conditions .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s success in the Suzuki–Miyaura coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

[2-methoxy-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-15-7-4-5(8(10,11)12)2-3-6(7)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNRYDKUBYQIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647883
Record name [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid

CAS RN

312936-89-3
Record name [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-methoxy-4-(trifluoromethyl)phenyl]boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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